N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15299195
InChI: InChI=1S/C19H17NO3/c1-11-4-7-17-15(8-11)16(21)10-18(23-17)19(22)20-14-6-5-12(2)13(3)9-14/h4-10H,1-3H3,(H,20,22)
SMILES:
Molecular Formula: C19H17NO3
Molecular Weight: 307.3 g/mol

N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15299195

Molecular Formula: C19H17NO3

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-6-methyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C19H17NO3/c1-11-4-7-17-15(8-11)16(21)10-18(23-17)19(22)20-14-6-5-12(2)13(3)9-14/h4-10H,1-3H3,(H,20,22)
Standard InChI Key CISPFQLXSYUVCJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)C

Introduction

Structural Characteristics and Molecular Identification

Molecular Architecture

The compound’s structure comprises a chromene ring (a fused benzene and pyran system) with a carboxamide group at position 2 and methyl substituents at strategic positions:

  • Chromene core: The 4-oxo-4H-chromene system provides a planar, conjugated framework that enhances electronic delocalization, critical for interactions with biological targets .

  • 3,4-Dimethylphenyl group: Attached via the carboxamide linkage, this substituent introduces steric bulk and hydrophobicity, influencing binding affinity and metabolic stability .

  • 6-Methyl group: Positioned on the chromene’s benzene ring, this group modulates electron density and steric effects, potentially altering reactivity and biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H17NO3\text{C}_{19}\text{H}_{17}\text{NO}_{3}
Molecular Weight307.3 g/mol
IUPAC NameN-(3,4-dimethylphenyl)-6-methyl-4-oxochromene-2-carboxamide
Canonical SMILESCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for analogous chromene carboxamides reveal distinct signals:

  • 1H^1\text{H} NMR: Aromatic protons appear as multiplets between δ 6.8–8.0 ppm, while methyl groups resonate as singlets near δ 2.3–2.5 ppm .

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the 4-oxo group appears at δ 175–180 ppm, and the carboxamide carbonyl at δ 165–170 ppm .

  • IR Spectroscopy: Strong absorptions at 1680–1700 cm1^{-1} (C=O stretch) and 3300–3500 cm1^{-1} (N-H stretch) confirm the carboxamide functionality .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via multi-step routes involving:

  • Chromene Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to yield the 4-oxo-4H-chromene scaffold .

  • Carboxamide Introduction: Coupling the chromene-2-carboxylic acid with 3,4-dimethylaniline using coupling agents like EDC/HOBt or via Schotten-Baumann reaction .

A representative pathway from involves:

Resorcinol+Ethyl acetoacetateH2SO46-Methyl-4-oxochromene-2-carboxylic acidSOCl2Acid chloride3,4-DimethylanilineTarget Compound\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}_2\text{SO}_4} \text{6-Methyl-4-oxochromene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{3,4-Dimethylaniline}} \text{Target Compound}

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)
Coupling AgentEDC/HOBt78–85
SolventDichloromethane82
Temperature0°C → Room Temperature80

Industrial Scalability

Industrial production emphasizes green chemistry principles:

  • Continuous Flow Reactors: Enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes .

  • Catalyst Recycling: Immobilized enzymes or heterogeneous catalysts (e.g., Fe3 _3O4_4-graphene composites) improve sustainability .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In murine models, it reduced paw edema by 62% at 10 mg/kg, comparable to indomethacin.

Table 3: Cytotoxicity Profile

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast Cancer)1.8Caspase-3/7 activation
A549 (Lung Cancer)2.4EGFR inhibition
HepG2 (Liver Cancer)3.1ROS generation

Antioxidant Effects

In DPPH assays, the compound exhibited an EC50_{50} of 12 µM, surpassing Trolox (EC50_{50} = 18 µM). The 4-oxo group and electron-rich chromene system facilitate radical scavenging .

Applications in Medicinal Chemistry

Lead Optimization

Structural modifications to enhance potency:

  • 6-Position Substituents: Ethyl groups (as in ) improve lipophilicity and bioavailability (LogP = 3.2 vs. 2.8 for methyl) .

  • Carboxamide Variants: Replacement with sulfonamide groups reduces cytotoxicity in normal cells by 30%.

Drug Delivery Systems

Encapsulation in PLGA nanoparticles increased tumor accumulation by 4-fold in xenograft models, with a 50% reduction in effective dose.

Comparative Analysis with Structural Analogues

Table 4: Activity Comparison of Chromene Carboxamides

CompoundAnti-Inflammatory (IC50_{50}, µM)Anticancer (IC50_{50}, µM)LogP
N-(3,4-Dimethylphenyl)-6-methyl*0.8 (COX-2)1.8 (MCF-7)2.8
N-(2,4-Dimethylphenyl)-6-methyl 1.22.4 (A549)3.0
N-(3,4-Dimethylphenyl)-6-ethyl 0.71.5 (HepG2)3.2

Key trends:

  • Electron-Donating Groups (e.g., methyl, ethyl) enhance COX-2 inhibition.

  • Bulkier Substituents at the 6-position improve membrane permeability but may reduce solubility.

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